1-({3-[(Thiophen-2-ylcarbonyl)oxy]naphthalen-1-yl}methyl)naphthalen-2-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({3-[(2-THIENYLCARBONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2-THIOPHENECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes naphthyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({3-[(2-THIENYLCARBONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the esterification of 2-thiophenecarboxylic acid with 3-hydroxy-1-naphthylmethanol, followed by further functionalization to introduce the 2-thienylcarbonyl group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-({3-[(2-THIENYLCARBONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-({3-[(2-THIENYLCARBONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-({3-[(2-THIENYLCARBONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins or enzymes.
Comparison with Similar Compounds
- 3-[(2-THIENYLCARBONYL)OXY]PHENYL 2-THIOPHENECARBOXYLATE
- 2’-[(2-THIENYLCARBONYL)OXY][1,1’-BIPHENYL]-2-YL 2-THIOPHENECARBOXYLATE
Comparison: 1-({3-[(2-THIENYLCARBONYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 2-THIOPHENECARBOXYLATE is unique due to its dual naphthyl and thiophene structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C31H20O4S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[1-[[3-(thiophene-2-carbonyloxy)naphthalen-1-yl]methyl]naphthalen-2-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C31H20O4S2/c32-30(28-11-5-15-36-28)34-23-17-21-8-2-3-9-24(21)22(18-23)19-26-25-10-4-1-7-20(25)13-14-27(26)35-31(33)29-12-6-16-37-29/h1-18H,19H2 |
InChI Key |
YNGVQTAHOGSRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=CC(=CC4=CC=CC=C43)OC(=O)C5=CC=CS5)OC(=O)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.